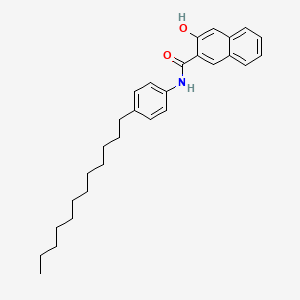

2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy-

Description

2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy- (CAS: 68239-63-4; 29246-97-7) is a naphthalene-derived compound featuring a carboxamide group at position 2, a hydroxyl group at position 3, and a 4-dodecylphenyl substituent on the nitrogen atom . This compound is listed on Canada’s Non-domestic Substances List (NDSL), indicating regulatory oversight due to its chemical novelty .

Properties

IUPAC Name |

N-(4-dodecylphenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO2/c1-2-3-4-5-6-7-8-9-10-11-14-23-17-19-26(20-18-23)30-29(32)27-21-24-15-12-13-16-25(24)22-28(27)31/h12-13,15-22,31H,2-11,14H2,1H3,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEDMFBYNDMBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067452 | |

| Record name | 2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29246-97-7 | |

| Record name | N-(4-Dodecylphenyl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29246-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029246977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-dodecyl-3-hydroxynaphth-2-anilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy- typically involves the following steps:

Naphthalene Derivatization: The naphthalene ring is functionalized to introduce the carboxamide group. This can be achieved through various methods, such as the reaction of naphthalene with phosgene to form naphthoyl chloride, followed by reaction with an amine to form the carboxamide.

Substitution Reaction: The introduction of the dodecylphenyl group can be achieved through a substitution reaction. This involves the reaction of the naphthalenecarboxamide with a dodecylphenyl halide in the presence of a base, such as sodium hydride, to form the desired product.

Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, such as the reaction of the naphthalenecarboxamide with a hydroxylating agent, like hydrogen peroxide, in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, such as a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to form an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halides, sulfonates, or nitrates can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may yield an amine.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse functionalization, making it valuable in creating pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions enhances its utility in organic synthesis.

Research indicates that 2-Naphthalenecarboxamide derivatives exhibit notable biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential use in developing antimicrobial agents.

- Anti-inflammatory Effects : Preliminary research indicates that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Material Science

The compound's hydrophobic nature due to the dodecyl chain makes it suitable for applications in material science:

- Polymer Additives : It can be used as an additive to enhance the properties of polymers, such as improving thermal stability and mechanical strength.

- Surfactants : Its amphiphilic characteristics allow it to function effectively as a surfactant in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy- involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with target molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key structural analogues and their substituent variations:

Key Observations:

- Hydrophobicity : The dodecyl chain in the target compound enhances lipophilicity compared to analogues with chloro, methoxy, or azo groups. This property may improve membrane permeability in drug delivery or reduce aqueous solubility in pigment formulations .

- Electronic Effects : Chloro and methoxy substituents (e.g., 92-76-2, 25252-92-0) introduce electron-withdrawing or donating effects, altering reactivity and stability. For example, methoxy groups in 25252-92-0 improve photostability, making it suitable for dyes .

- Biological Activity : Analogues like NCDOB and NFOT () are phospholipase D inhibitors in cancer studies. The dodecyl chain in the target compound could enhance binding to hydrophobic enzyme pockets, though this requires empirical validation .

Solubility and Physicochemical Properties

- Log10ws Values : While the target compound’s solubility data are unavailable, analogues like N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy- (CAS 92-72-8) exhibit log10ws = -5.72, indicating poor aqueous solubility. The dodecyl chain likely further reduces solubility compared to polar derivatives .

- Thermal Stability : Steric hindrance from the dodecyl group may increase thermal stability relative to smaller substituents, as seen in methoxy-containing dyes .

Biological Activity

2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy- (CAS No. 29246-97-7) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in research and medicine.

Chemical Structure and Properties

The molecular formula of 2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy- is with a molecular weight of 431.61 g/mol. The structure consists of a naphthalene core substituted with a dodecylphenyl group and a hydroxyl group, contributing to its unique properties and biological activity.

| Property | Value |

|---|---|

| CAS Number | 29246-97-7 |

| Molecular Formula | C29H37NO2 |

| Molecular Weight | 431.61 g/mol |

| IUPAC Name | N-(4-dodecylphenyl)-3-hydroxy-2-naphthalenecarboxamide |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It may function as a modulator of enzyme activity or as an inhibitor in specific biochemical pathways. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, potentially increasing its affinity for target proteins.

Potential Biological Effects

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : There is evidence indicating that derivatives of naphthalenecarboxamides possess antimicrobial properties against various pathogens.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds, providing insights into the potential effects of 2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy-. Below are summarized findings from recent research:

-

Antioxidant Activity Assessment :

- A study evaluated the antioxidant capacity of naphthalene derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.

- Results indicated significant scavenging activity comparable to standard antioxidants like ascorbic acid.

-

Anti-inflammatory Mechanisms :

- Research on related compounds demonstrated inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

- This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

-

Antimicrobial Studies :

- A comparative study assessed the antimicrobial effects of various naphthalene derivatives against Gram-positive and Gram-negative bacteria.

- The results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent.

Q & A

Basic Question: What are the optimal synthetic routes for preparing 2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy-?

Methodological Answer:

The synthesis typically involves coupling 3-hydroxy-2-naphthalenecarboxylic acid with 4-dodecylaniline via amidation. Phosphorylation (e.g., using POCl₃) may enhance reactivity, as seen in analogous naphthalenecarboxamide derivatives . Optimize reaction conditions (e.g., solvent polarity, temperature) using thin-layer chromatography (TLC) to monitor progress. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product with >95% purity.

Basic Question: How can researchers structurally characterize this compound to confirm its identity?

Methodological Answer:

Employ a combination of:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify aromatic protons (δ 6.5–8.5 ppm) and the dodecyl chain (δ 0.8–1.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z ~463.3 for C₂₉H₃₇NO₂⁺) .

- X-ray Diffraction (XRD): For crystalline samples, XRD resolves spatial arrangement, particularly the orientation of the dodecylphenyl group .

Advanced Question: What methodologies assess the thermal stability of this compound in polymer matrices?

Methodological Answer:

Integrate the compound into polymer blends (e.g., polyethylene or PVC) and analyze using:

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures under inert/oxidizing atmospheres .

- Differential Scanning Calorimetry (DSC): Identify phase transitions and compatibility with polymer chains .

Reference standards from similar pigments (e.g., C.I. Pigment Red 7) to contextualize stability thresholds .

Advanced Question: How can researchers investigate the compound’s role in photoactive materials?

Methodological Answer:

Study its electronic properties via:

- UV-Vis Spectroscopy: Analyze absorption maxima (e.g., λₐᵦₛ ~450–550 nm for azo derivatives) and bandgap energy .

- Density Functional Theory (DFT): Model HOMO-LUMO transitions to predict charge-transfer behavior .

- Photostability Testing: Expose to UV light and monitor degradation using HPLC, comparing with stabilized analogs .

Basic Question: What analytical techniques detect trace impurities in synthesized batches?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to separate unreacted precursors or byproducts .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Identify low-abundance impurities (e.g., phosphorylated side products) via fragmentation patterns .

Advanced Question: How can researchers evaluate the compound’s cytotoxicity for potential biomedical applications?

Methodological Answer:

- In Vitro Assays: Use MTT or resazurin assays on human cell lines (e.g., HEK-293) to measure IC₅₀ values .

- Apoptosis Markers: Quantify caspase-3/7 activity via fluorescence-based kits.

- Solubility Optimization: Employ co-solvents (e.g., DMSO/PBS mixtures) to enhance bioavailability .

Advanced Question: How to resolve contradictory data on the compound’s hazard classification?

Methodological Answer:

Conduct systematic toxicological profiling:

- Acute Toxicity: Follow OECD Guideline 423, administering graded doses to rodent models .

- Ecotoxicology: Test aquatic toxicity using Daphnia magna (OECD 202) to assess environmental risks .

Compare results with structurally similar compounds (e.g., N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide) to validate safety thresholds .

Basic Question: What spectroscopic methods quantify the compound in complex mixtures?

Methodological Answer:

- Fluorescence Spectroscopy: Leverage intrinsic fluorescence (ex/em ~350/450 nm) for quantitative analysis .

- Fourier-Transform Infrared (FTIR): Track carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) bands for concentration calibration .

Advanced Question: How does the dodecyl chain influence self-assembly in supramolecular systems?

Methodological Answer:

- Dynamic Light Scattering (DLS): Measure aggregate size in solvents of varying polarity .

- Atomic Force Microscopy (AFM): Image surface morphology to correlate alkyl chain length with nanostructure formation .

Reference studies on analogous surfactants to model critical micelle concentrations (CMCs) .

Advanced Question: What computational tools predict solubility parameters for formulation design?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.